Cedrene

Vue d'ensemble

Description

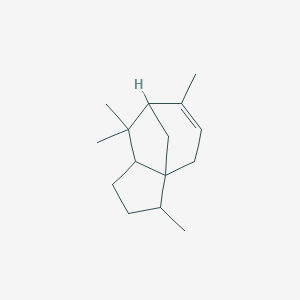

Le cédrène est un sesquiterpène, une classe de composés organiques qui constituent une sous-catégorie des terpènes. Sa formule chimique est C₁₅H₂₄ , et on le trouve naturellement dans de nombreuses huiles essentielles, en particulier dans l’huile essentielle de cèdre, qui lui a donné son nom . Le cédrène est un composant majeur de l’huile de bois de cèdre et est souvent associé à l’odeur caractéristique des arbres de cèdre. La structure moléculaire du cédrène est intrigante car elle possède trois cycles hexaniques, créant une structure tricyclique . Cette structure complexe est responsable de sa stabilité et de l’odeur unique qu’il confère à l’huile de bois de cèdre.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le cédrène peut être synthétisé en laboratoire par le biais de diverses réactions chimiques et de réactifs. Une méthode notable implique l’utilisation de la chimie radicalaire, comme démontré par Hee-Yoon Lee et ses collègues . La synthèse du cédrène nécessite souvent l’expertise de chimistes expérimentés en raison de sa complexité.

Méthodes de Production Industrielle : Le cédrène est principalement extrait de l’huile essentielle de bois de cèdre par distillation à la vapeur . Ce processus consiste à placer des copeaux ou de la sciure de bois de cèdre dans un appareil de distillation et à faire passer de la vapeur à travers le matériau. La température élevée provoque la rupture des cellules du bois, libérant l’huile essentielle, qui est ensuite condensée et recueillie séparément de l’eau .

Analyse Des Réactions Chimiques

Types de Réactions : Le cédrène subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Une réaction importante est l’ozonolyse de l’α-cédrène, qui conduit à la formation d’aérosols organiques secondaires .

Réactifs et Conditions Courants : L’ozonolyse de l’α-cédrène implique l’utilisation de l’ozone comme réactif. La réaction est généralement effectuée dans un réacteur à flux en verre ou dans des chambres statiques en téflon . D’autres réactifs utilisés dans les réactions du cédrène comprennent le permanganate de potassium et les solvants polaires protiques .

Produits Principaux : L’ozonolyse de l’α-cédrène produit des produits de poids moléculaire élevé tels que les produits de condensation aldolique, les peroxyhémiacétals et les esters . Ces produits jouent un rôle crucial dans les premières étapes de la formation des particules.

4. Applications de la Recherche Scientifique

Le cédrène a trouvé une utilisation extensive dans diverses applications de recherche scientifique :

Chimie : Le cédrène est étudié pour son utilisation potentielle dans la production de biocarburants en raison de sa structure chimique, de sa grande stabilité et de sa source renouvelable .

Biologie : La recherche sur les propriétés thérapeutiques du cédrène suggère qu’il pourrait posséder des activités anti-inflammatoires et anticancéreuses .

Médecine : Les propriétés thérapeutiques potentielles du cédrène sont explorées pour leurs applications dans le traitement de diverses affections médicales .

Industrie : Le cédrène est largement utilisé dans l’industrie des parfums pour la création de parfums, de bougies parfumées, de savons et d’autres produits aromatiques . Il est également utilisé dans les insecticides et les pesticides comme répulsif naturel .

Applications De Recherche Scientifique

Cedrene has found extensive use in various scientific research applications:

Chemistry: this compound is studied for its potential use in biofuel production due to its chemical structure, high stability, and renewable source .

Biology: Research into the therapeutic properties of this compound suggests it may possess anti-inflammatory and anticancer activities .

Medicine: this compound’s potential therapeutic properties are being explored for their applications in treating various medical conditions .

Industry: this compound is widely used in the fragrance industry for creating perfumes, scented candles, soaps, and other aromatic products . It is also utilized in insecticides and pesticides as a natural repellent .

Mécanisme D'action

Le mécanisme d’action du cédrène implique son interaction avec diverses cibles moléculaires et voies. Par exemple, l’ozonolyse de l’α-cédrène conduit à la formation d’aérosols organiques secondaires, qui jouent un rôle important dans la qualité de l’air et le climat . Les produits de poids moléculaire élevé formés lors de cette réaction, tels que les produits de condensation aldolique et les peroxyhémiacétals, sont essentiels dans les premières étapes de la formation des particules .

Comparaison Avec Des Composés Similaires

Le cédrène est unique parmi les sesquiterpènes en raison de sa structure tricyclique et de la présence de deux isomères, le (−)-α-cédrène et le (+)-β-cédrène . Ces isomères diffèrent par la position d’une double liaison, le (−)-α-cédrène ayant la double liaison entre les carbones 8 et 9, et le (+)-β-cédrène entre les carbones 9 et 10 .

Composés Similaires :

La structure et les propriétés uniques du cédrène en font un composé précieux dans diverses applications scientifiques et industrielles.

Activité Biologique

Cedrene is a sesquiterpene found in various essential oils, particularly cedarwood oil. It has garnered attention for its diverse biological activities, including anti-inflammatory, antibacterial, antifungal, analgesic, and potential anticancer properties. This article synthesizes recent research findings on the biological activities of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Classification

This compound is classified as a sesquiterpene, which is a class of terpenes composed of three isoprene units. Its molecular formula is , and it exists in several isomeric forms, primarily alpha-cedrene and beta-cedrene. These compounds are notable for their distinct aromatic profiles and biological activities.

1. Cytochrome P-450 Inhibition

This compound has been shown to inhibit various cytochrome P-450 (CYP) enzymes, which are crucial for drug metabolism. A study demonstrated that β-cedrene acts as a competitive inhibitor of CYP2B6 and CYP3A4, with inhibition constants (Ki) comparable to established inhibitors. This suggests that this compound may influence the pharmacokinetics of co-administered drugs, necessitating further investigation into potential drug interactions .

2. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. An animal study indicated that this compound-containing plant oils effectively alleviated pain and inflammation associated with conditions like arthritis . The underlying mechanisms may involve the modulation of inflammatory pathways, although detailed molecular mechanisms remain to be fully elucidated.

3. Antimicrobial Effects

Both alpha-cedrene and beta-cedrene have demonstrated antimicrobial activity against various bacterial and fungal pathogens. Research has shown that these compounds can inhibit the growth of several microorganisms, making them potential candidates for natural preservatives in food and cosmetics .

4. Anticancer Potential

Recent in vitro studies have revealed that this compound can induce cytotoxic effects on cancer cells, including those from lung, liver, and oral cancers. The combination of this compound with other sesquiterpenes like cedrol has shown enhanced efficacy against tumor cells . The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.

Pharmacokinetics

A study examining the pharmacokinetics of α-cedrene in rats found that it has a rapid clearance rate and a relatively long half-life when administered intravenously. Oral bioavailability was observed to be between 48.7% and 84.8%, suggesting that α-cedrene could be an effective therapeutic agent when formulated appropriately .

Case Study 1: Anti-obesity Effects

In a preclinical study involving Sprague-Dawley rats, α-cedrene was evaluated for its potential as an anti-obesity agent. Results indicated significant reductions in triglyceride accumulation in liver tissues when compared to high-fat diet controls . This finding suggests that α-cedrene may play a role in metabolic regulation.

Case Study 2: Liver Health

Another study focused on the effects of α-cedrene on hepatic lipid accumulation through the olfactory receptor OR10J5 pathway. Stimulation with α-cedrene resulted in decreased lipid content in human hepatocytes, indicating its potential for managing conditions related to fatty liver disease .

Summary of Biological Activities

Propriétés

IUPAC Name |

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAQOCYXUMOFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859378 | |

| Record name | Cedr-8-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68608-32-2, 11028-42-5, 469-61-4 | |

| Record name | Terpenes and Terpenoids, cedarwood-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Juniperus deppeana Steud. (Cupressaceae) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.